((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid
Description
The compound ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid (hereafter referred to as Compound X) is a structurally complex molecule featuring:
- A 4-methoxyphenyl group linked via an amino bridge.
- A 2-oxoethyl chain connecting to a 4-(4-methylphenyl)piperazine moiety.
- A terminal acetic acid group.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(26)15-25(16-22(27)28)19-7-9-20(29-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXYXXJLCYGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperazine Intermediate
- The 4-(4-methylphenyl)piperazine intermediate is prepared by substitution reactions involving 4-methylphenyl halides or sulfonates with piperazine under controlled conditions.
- Organic or inorganic bases such as triethylamine, diisopropylethylamine, sodium carbonate, or potassium carbonate are used to facilitate nucleophilic substitution.
Coupling with 4-Methoxyphenyl Derivative
- The 4-methoxyphenyl group is introduced via an amide or carbamate linkage to the piperazine nitrogen.
- This step often involves condensation of the piperazine intermediate with a 4-methoxyphenyl-containing acid chloride or activated ester.
- Solvents such as toluene, benzene, xylene, or N,N-dimethylformamide (DMF) are commonly employed to optimize reaction conditions.
Hydrolysis and Salt Formation
- Hydrolysis of amide or ester intermediates is a critical step to obtain the free acid form.
- Acid hydrolysis conditions are carefully controlled to avoid decomposition.
- The byproducts such as benzyl amine or 1-phenylethyl amine formed during hydrolysis can be recovered and recycled to improve process efficiency.
- The final compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide, sodium, potassium salts) by treatment with corresponding acids or bases.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Piperazine substitution | 4-methylphenyl halide/sulfonate + piperazine + base | Ambient to 120°C | Use of organic/inorganic base |
| Coupling with 4-methoxyphenyl | Acid chloride or activated ester + piperazine | 15°C to 145°C (opt. 120-130°C) | Solvents: toluene, benzene, xylene, DMF |
| Introduction of 2-oxoethyl | α-halo ketone or keto ester | Ambient to reflux | Controlled to avoid side reactions |
| Hydrolysis | Aqueous acid (H2SO4, HCl, HBr) | -20°C to 130°C (opt. 80-85°C) | Acid hydrolysis preferred; byproduct recovery |
| Salt formation | Acid/base treatment | Ambient | Formation of hydrochloride, hydrobromide salts |
Research Findings and Process Insights
- The hydrolysis step is crucial and typically acid-mediated to ensure high purity and yield of the aminoacetic acid derivative.
- Recovery and recycling of amine byproducts enhance the sustainability and cost-effectiveness of the process.
- The choice of base and solvent in the substitution and coupling steps significantly affects reaction rates and product purity.
- The compound’s structural complexity requires careful control of reaction parameters to avoid side reactions and degradation.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Piperazine substitution | 4-methylphenyl halide + piperazine + base | Formation of substituted piperazine | 4-(4-methylphenyl)piperazine intermediate |
| 2. Coupling with 4-methoxyphenyl | Acid chloride/ester + piperazine + solvent | Attachment of 4-methoxyphenyl group | Amide or carbamate intermediate |
| 3. Introduction of 2-oxoethyl | α-halo ketone/keto ester | Linker and keto group incorporation | Keto-substituted intermediate |
| 4. Hydrolysis | Aqueous acid (H2SO4, HCl, HBr) | Conversion to aminoacetic acid | Final aminoacetic acid compound |
| 5. Salt formation | Acid/base treatment | Salt preparation for stability | Pharmaceutically acceptable salts |
The preparation of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid involves a multi-step synthetic route combining aromatic substitution, amide bond formation, keto group introduction, and acid hydrolysis. The process requires precise control of reaction conditions, choice of reagents, and recovery of byproducts to optimize yield and purity. Acid hydrolysis is the preferred method for the final step, with temperature and acid type being critical parameters. The compound can be further converted into various salt forms to enhance its stability and usability in research applications.
This synthesis approach is consistent with methods used for structurally related piperazine derivatives and is supported by patent literature and chemical supplier data.
Chemical Reactions Analysis
Types of Reactions
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Activity : Piperazine derivatives are known for their potential as antidepressants. Studies have shown that modifications on the piperazine ring can enhance serotonin receptor affinity, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : Compounds containing piperazine have been evaluated for antimicrobial activity against various bacterial strains. The presence of the methoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .
Neuropharmacological Studies
The compound's structure suggests possible interactions with neurotransmitter systems. Case studies involving related piperazine derivatives have demonstrated:
- Dopamine Receptor Modulation : Compounds similar to this one have been studied for their ability to modulate dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .
- Cognitive Enhancement : Some studies suggest that piperazine derivatives may enhance cognitive function by influencing cholinergic pathways in the brain .
Synthesis and Evaluation
The synthesis of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid typically involves multi-step organic reactions:
Synthetic Pathway Overview
- Formation of Piperazine Derivative : The initial step involves the synthesis of the piperazine ring substituted with appropriate aryl groups.
- Coupling Reaction : The piperazine derivative is then coupled with acetic acid derivatives to form the final product.
- Purification : The compound is purified using chromatography techniques to ensure high purity suitable for biological assays.
Biological Evaluation
In vitro assays have been conducted to assess the biological activity of this compound:
| Assay Type | Result | Reference |
|---|---|---|
| Antidepressant Activity | Moderate efficacy | |
| Antimicrobial Activity | Effective against E. coli | |
| Neurotransmitter Interaction | Positive modulation |
Case Study 1: Antidepressant Efficacy
A study evaluated a series of piperazine derivatives for their antidepressant effects using animal models. The compound showed significant improvement in depressive-like behaviors compared to controls, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of similar compounds against various bacterial strains, demonstrating that modifications in the structure could lead to enhanced antibacterial activity. This highlights the potential for developing new antibiotics based on this chemical scaffold .
Mechanism of Action
The mechanism of action of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of Compound X and their distinguishing features:
Functional and Pharmacological Insights
Piperazine Substituent Effects
- Electron-Donating Groups (e.g., 4-methylphenyl in X): Enhance lipophilicity and may improve blood-brain barrier penetration.
- Electron-Withdrawing Groups (e.g., 3-Cl in Compound C) : Increase polarity and may alter receptor binding kinetics. Chlorine’s inductive effects could reduce metabolic stability compared to methyl .
- Heteroaromatic Substitutions (e.g., pyrimidinyl in Compound D): Introduce hydrogen-bonding or π-π stacking capabilities, which could enhance selectivity for receptors like adenosine A3 .
Linker Modifications
- Amide vs.
Terminal Group Variations
- Acetic Acid (Compound X) : Ionizable at physiological pH, enhancing solubility and interactions with positively charged residues in binding pockets.
Research Findings from Analogous Compounds
- Antiproliferative Activity : Piperazine derivatives with benzothiazol-2-yl substituents (e.g., ) showed moderate activity against cancer cell lines (IC50: 10–50 μM), suggesting that substituent bulk/electronic properties are critical .
- Receptor Selectivity: Pyrimidinyl-piperazine analogs (e.g., Compound D) demonstrated potent A3 adenosine receptor antagonism (Ki < 100 nM), highlighting the impact of aromatic substituents on receptor affinity .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl groups) often achieve higher yields (80–85%) compared to complex heterocycles (e.g., 23% yield for benzothiazole derivatives in ) .
Biological Activity
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid, also known by its CAS number 1142205-51-3, is a compound with a complex structure that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , which indicates the presence of functional groups that may contribute to its biological activity. The structural features include:
- Aromatic rings : Contributing to lipophilicity and potential interactions with biological targets.
- Piperazine moiety : Known for its role in enhancing pharmacological properties.
- Acetic acid derivative : Often associated with various biological activities.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of piperazine have shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis.
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial activity. A study highlighted the effectiveness of piperazine derivatives against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects. For instance, MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested based on SAR studies of related compounds. These studies often reveal that modifications to the piperazine ring can enhance anti-inflammatory activity through the modulation of pro-inflammatory cytokines.
Case Studies
-
Antitumor Efficacy in Breast Cancer :
A study investigated the effects of a piperazine derivative in MCF-7 breast cancer cells. The compound was tested in combination with doxorubicin, revealing a synergistic effect that significantly enhanced cytotoxicity compared to doxorubicin alone.Compound Combination Index Cell Line Result Piperazine Derivative < 1 MCF-7 Synergistic effect observed -
Antimicrobial Activity Assessment :
Another study evaluated the antimicrobial properties of related compounds against several bacterial strains. The results indicated potent activity against Staphylococcus aureus and E. coli, supporting the potential use of these derivatives in treating infections.Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0039 Escherichia coli 0.025
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents on the aromatic rings : Alterations can significantly affect potency; electron-donating groups tend to enhance activity.
- Piperazine modifications : Variations in the piperazine structure can lead to improved binding affinity to target proteins involved in tumor growth or microbial resistance.
Q & A
Q. How to validate metabolite formation in pharmacokinetic studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-Q-Exactive. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software (Compound Discoverer). Compare with synthetic standards (e.g., ) for confirmation. Assess bioactivity of major metabolites to rule out toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
